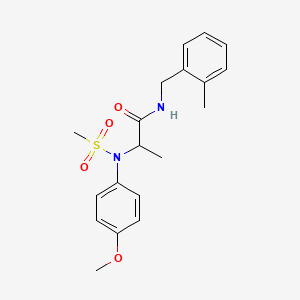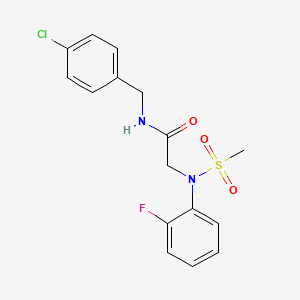
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide
描述
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide, also known as MMMA, is a synthetic compound that has been widely used in scientific research. MMMA is a small molecule that has shown potential in various fields of research, including cancer treatment, drug discovery, and neuroscience.
科学研究应用
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been widely used in scientific research due to its potential in various fields. In cancer research, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has shown promising results as a potential anticancer agent. Studies have shown that N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can induce apoptosis in cancer cells and inhibit tumor growth. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also been used in drug discovery research as a lead compound for the development of new drugs. In neuroscience research, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been used to study the role of glutamate receptors in synaptic transmission.
作用机制
The mechanism of action of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood. However, studies have shown that N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can bind to glutamate receptors and modulate their activity. Glutamate receptors are involved in synaptic transmission and play a crucial role in the central nervous system. By modulating glutamate receptor activity, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can affect various physiological processes.
Biochemical and Physiological Effects
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have various biochemical and physiological effects. In cancer cells, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can induce apoptosis and inhibit tumor growth. In the central nervous system, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can modulate glutamate receptor activity and affect synaptic transmission. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the main advantages of using N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its potential as a lead compound for the development of new drugs. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has shown promising results in cancer research and drug discovery. However, one of the limitations of using N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its complex synthesis method. The synthesis of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide requires expertise in organic chemistry, which can limit its accessibility to researchers.
未来方向
There are several future directions for N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide research. One potential direction is the development of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide derivatives with improved potency and selectivity. Another direction is the investigation of the role of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide in neurological disorders, such as Alzheimer's disease and Parkinson's disease. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also shown potential as a tool for studying the role of glutamate receptors in synaptic transmission. Further research in this area could lead to a better understanding of the central nervous system and the development of new treatments for neurological disorders.
Conclusion
In conclusion, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic compound that has shown potential in various fields of scientific research. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been used in cancer research, drug discovery, and neuroscience. The synthesis of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is a complex process that requires expertise in organic chemistry. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. There are several future directions for N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide research, including the development of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide derivatives and the investigation of its role in neurological disorders.
属性
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-7-5-6-8-16(14)13-20-19(22)15(2)21(26(4,23)24)17-9-11-18(25-3)12-10-17/h5-12,15H,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLBBAWURNDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(dimethylamino)propyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3933111.png)
![1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B3933118.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3933123.png)
![(3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3933125.png)

![(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3933142.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methylbenzamide](/img/structure/B3933157.png)
![1-(hydroxymethyl)-4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3933164.png)

![4-({N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3933174.png)

![9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B3933198.png)
![4-[(diethylamino)methyl]-5-ethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-furamide](/img/structure/B3933209.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3933212.png)